

A Comparative Analysis of the Potency of Arachidonoyl Serinol and Its Enantiomers

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Compound of Interest

Compound Name: Arachidonoyl Serinol

Cat. No.: B065402

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the endocannabinoid-like molecule, N-**Arachidonoyl Serinol** (ARA-S), and its corresponding L- and D-enantiomers. The information presented is supported by experimental data to assist researchers in understanding the nuanced activity of these compounds.

N-Arachidonoyl-L-serine (ARA-S) is an endogenous lipid that has been identified in the bovine brain.^[1] While structurally related to the endocannabinoid anandamide, ARA-S exhibits distinct pharmacological properties, including vasodilatory and potential anti-inflammatory effects. A key aspect of its pharmacology lies in the stereochemistry of the serine headgroup, which influences its interaction with various biological targets.

Quantitative Comparison of Potency

The following table summarizes the available quantitative data on the potency of **Arachidonoyl Serinol** and its enantiomers at different molecular targets.

Compound	Target	Assay Type	Potency (pEC50)	Potency (Ki)	Notes
N-Arachidonoyl-L-Serine	Large Conductance Ca ²⁺ -activated K ⁺ (BKCa) Channel	Whole-cell patch clamp on HEK293 cells	5.63 ± 0.21	-	The naturally occurring enantiomer.
N-Arachidonoyl-D-Serine	Large Conductance Ca ²⁺ -activated K ⁺ (BKCa) Channel	Whole-cell patch clamp on HEK293 cells	5.32 ± 0.13	-	Shows similar potency to the L-enantiomer at this target.
N-Arachidonoyl-L-Serine	Cannabinoid Receptor 1 (CB1)	Radioligand binding assay	-	> 10,000 nM	Binds very weakly to the CB1 receptor.
N-Arachidonoyl-L-Serine	Cannabinoid Receptor 2 (CB2)	Radioligand binding assay	-	Very weak affinity	Does not significantly bind to the CB2 receptor.
N-Arachidonoyl-L-Serine	Transient Receptor Potential Vanilloid 1 (TRPV1)	Radioligand binding assay	-	Very weak affinity	Does not significantly bind to the TRPV1 receptor.
N-Arachidonoyl-L-Serine	TNF-α Production (in murine macrophages)	LPS-stimulated cytokine release	-	-	Inhibits TNF-α production.

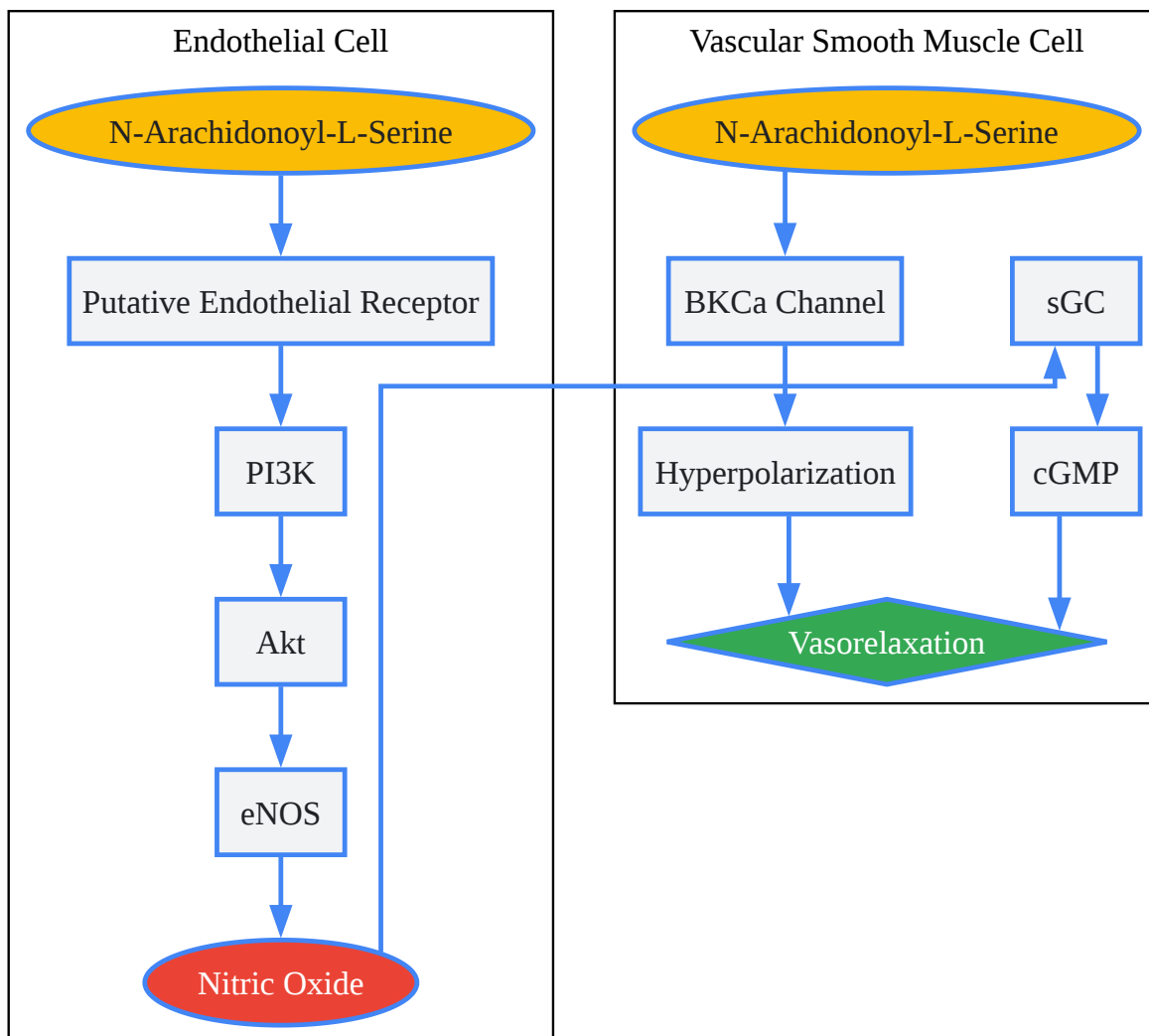
N-Arachidonoyl-D-Serine	TNF- α Production (in murine macrophages)	LPS-stimulated cytokine release	-	-	Failed to inhibit TNF- α production.
N-Arachidonoyl-L-Serine	Vasorelaxation (rat mesenteric arteries, endothelium-intact)	Organ bath studies	5.49 ± 0.16	-	Induces endothelium-dependent vasorelaxation.
N-Arachidonoyl-L-Serine	Vasorelaxation (rat mesenteric arteries, endothelium-denuded)	Organ bath studies	5.14	-	Vasorelaxant effect is partially endothelium-independent.

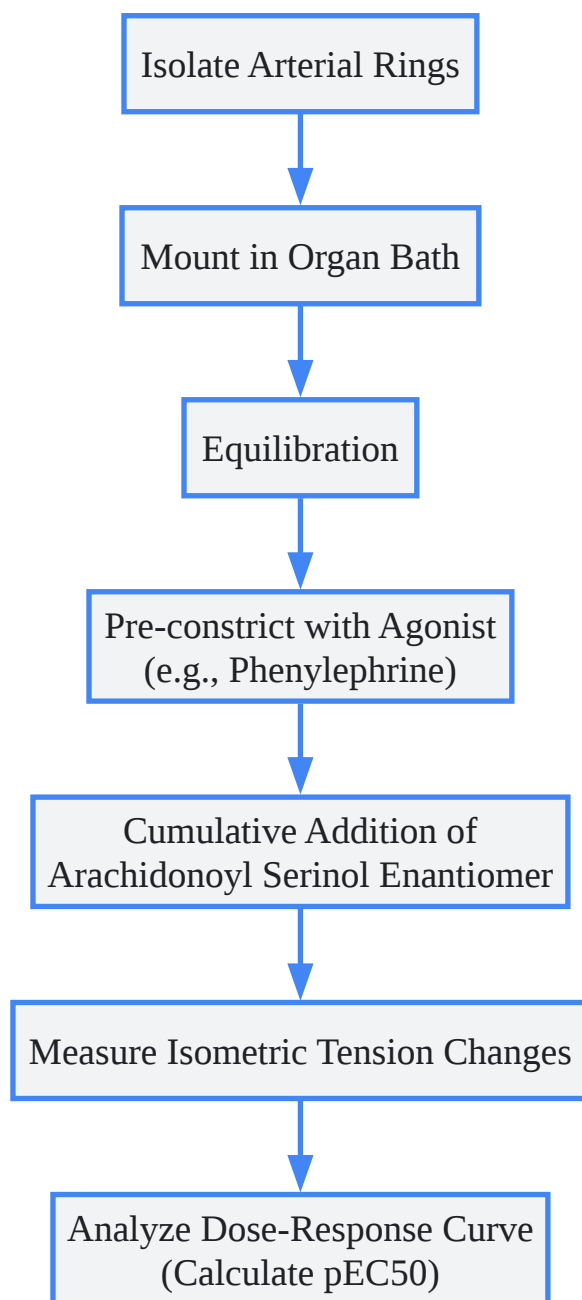
Signaling Pathways and Experimental Workflows

The biological effects of N-Arachidonoyl-L-Serine are mediated through multiple signaling pathways, primarily impacting vascular tone and inflammatory responses.

N-Arachidonoyl-L-Serine Induced Vasodilation

N-Arachidonoyl-L-Serine induces vasodilation through both endothelium-dependent and -independent mechanisms. In endothelial cells, it is proposed to activate a putative endothelial receptor, leading to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt (Protein Kinase B). This cascade results in the activation of endothelial Nitric Oxide Synthase (eNOS) and the production of Nitric Oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble Guanylate Cyclase (sGC), leading to an increase in cyclic Guanosine Monophosphate (cGMP) and subsequent vasorelaxation. Additionally, ARA-S can directly act on vascular smooth muscle cells by activating Large Conductance Ca²⁺-activated K⁺ (BKCa) channels, causing hyperpolarization and relaxation.





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References

- 1. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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